Clinical Adverse Drug Reaction Rate: 18α-Glycyrrhizinate vs. 18β-Glycyrrhizinate — A 3.85-Fold Safety Advantage in 2,757 Patients
In a meta-analysis of 24 randomized controlled clinical trials involving 2,757 patients with liver function abnormalities, the 18α-glycyrrhizinate group (magnesium isoglycyrrhizinate injection as representative preparation) demonstrated a 74% lower risk of adverse drug reactions compared to the 18β-glycyrrhizinate group (compound glycyrrhizin injection as representative preparation), with a risk ratio (RR) of 0.26 (95% CI: 0.18–0.38, P < 0.00001) and zero heterogeneity among studies (I² = 0%, P = 1.00) [1]. ADRs primarily manifested as lower limb edema, facial edema, increased blood pressure, palpitation, and dizziness/headache—symptoms consistent with glycyrrhizin-induced pseudoaldosteronism mediated by 11β-hydroxysteroid dehydrogenase type 2 inhibition [1].
| Evidence Dimension | Incidence of adverse drug reactions (ADRs) in patients with liver function abnormalities |
|---|---|
| Target Compound Data | 18α-GL (magnesium isoglycyrrhizinate): ADR event rate significantly lower (reference group in meta-analysis) |
| Comparator Or Baseline | 18β-GL (compound glycyrrhizin injection): ADR event rate significantly higher; RR = 0.26 favoring 18α-GL over 18β-GL |
| Quantified Difference | RR = 0.26 (95% CI: 0.18–0.38, P < 0.00001); approximately 3.85-fold higher risk of ADRs with 18β-GL vs. 18α-GL |
| Conditions | Meta-analysis of 24 RCTs (n = 2,757 patients), databases: PubMed, CNKI, CSTJ, Wanfang; publications from January 2006 to December 2019; RevMan 5.3 statistical analysis |
Why This Matters
For clinical procurement or translational research, the 18α-epimer configuration eliminates the single most clinically significant liability of glycyrrhizic acid preparations—pseudoaldosteronism—as rigorously quantified across two dozen controlled trials.
- [1] Chen H, et al. (2020) Meta-Analysis Based on Clinical RCTs: The Effect of Molecular Epimerism on the Safety of Glycyrrhizic Acid. Biomed Res Int. 2020:3869698. doi: 10.1155/2020/3869698. View Source
